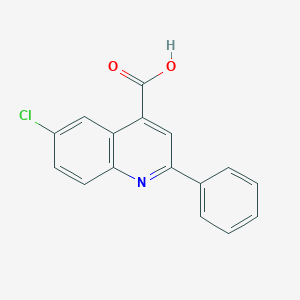

6-Chloro-2-phenylquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNVKXDNFUTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285519 | |

| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-62-1 | |

| Record name | NSC42124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 6-Chloro-2-phenylquinoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details established methodologies, including the Pfitzinger and Doebner reactions, complete with experimental protocols, reaction mechanisms, and relevant chemical data.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are well-established in organic chemistry: the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Synthesis (Primary Route)

The Pfitzinger reaction is a robust and widely utilized method for preparing quinoline-4-carboxylic acids. The synthesis of the target molecule commences with the base-catalyzed condensation of 5-chloroisatin with acetophenone.[1] The reaction proceeds through the initial ring-opening of the isatin derivative to form a keto-acid, followed by condensation with the ketone to form an enamine, which then undergoes cyclization and dehydration to yield the final quinoline structure.[1][2]

Caption: Pfitzinger synthesis of this compound.

Doebner Reaction (Alternative Route)

The Doebner reaction provides an alternative, three-component approach to quinoline-4-carboxylic acids.[3] This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of the target compound, 4-chloroaniline serves as the aniline component, reacting with benzaldehyde and pyruvic acid. The reaction is typically catalyzed by acid and proceeds through the formation of a Schiff base, followed by the addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline.[4]

Caption: Doebner reaction pathway for this compound.

Data Presentation

The following tables summarize the key chemical data for the target compound and its precursors. Note that experimental yields for the synthesis of this compound are not consistently reported in the surveyed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6633-62-1 | [5] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [5] |

| Molecular Weight | 283.71 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | Data not consistently reported in literature. | |

| Yield | Data not consistently reported in literature. |

Table 2: Key Reactants

| Reactant | Pathway | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Chloroisatin | Pfitzinger | C₈H₄ClNO₂ | 181.58 |

| Acetophenone | Pfitzinger | C₈H₈O | 120.15 |

| 4-Chloroaniline | Doebner | C₆H₆ClN | 127.57 |

| Benzaldehyde | Doebner | C₇H₆O | 106.12 |

| Pyruvic Acid | Doebner | C₃H₄O₃ | 88.06 |

Experimental Protocols

The following are detailed experimental protocols for the primary synthesis pathways.

Protocol 1: Pfitzinger Synthesis

This protocol is adapted from generalized procedures for the Pfitzinger reaction.[1]

Workflow Diagram:

Caption: Experimental workflow for the Pfitzinger synthesis and workup.

Materials:

-

5-Chloroisatin (1.0 equivalent)

-

Acetophenone (1.2 equivalents)

-

Potassium Hydroxide (KOH) (2.5 equivalents)

-

Ethanol (EtOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Concentrated Hydrochloric acid (HCl) or Glacial Acetic acid (AcOH)

Procedure:

-

Reaction Setup: Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (2.5 eq.) in the aqueous ethanol.

-

Addition of Reactants: To the basic solution, add 5-chloroisatin (1.0 eq.) and acetophenone (1.2 eq.).

-

Reaction: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup (Aqueous Phase): Dissolve the resulting residue in a minimum amount of water. Wash the aqueous solution with diethyl ether (e.g., 2 x 20 mL) to remove any unreacted acetophenone.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the final product, this compound, in a vacuum oven.

Protocol 2: Doebner Reaction

This protocol is a representative procedure for the Doebner reaction, adapted for the synthesis of the target molecule.[4][7]

Materials:

-

4-Chloroaniline (1.1 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Pyruvic acid (1.0 equivalent)

-

Ethanol (or other suitable solvent like acetonitrile)

-

Acid catalyst (e.g., Iron(III) trifluoromethanesulfonate (15 mol%), Trifluoroacetic acid (catalytic amount), or BF₃·OEt₂)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-chloroaniline (1.1 eq.), benzaldehyde (1.0 eq.), pyruvic acid (1.0 eq.), and the solvent (e.g., ethanol).

-

Catalyst Addition: Add the acid catalyst to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture (e.g., 80°C for ethanol) for several hours (typically 3-20h, depending on the catalyst and substrates).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the reaction mixture is typically poured into ice water to induce precipitation.

-

Purification: The resulting solid is collected by filtration. Further purification can be achieved by dissolving the solid in an aqueous basic solution (e.g., K₂CO₃), filtering to remove non-acidic impurities, and then re-precipitating the product by adding acid. Recrystallization from a suitable solvent like ethanol can be performed for final purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylquinoline-4-carboxylic Acid | 132-60-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pfitzinger Reaction for the Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a clear and structured format to aid researchers in their synthetic endeavors.

Introduction

The Pfitzinger reaction, a robust and versatile method for the synthesis of quinoline-4-carboxylic acids, proceeds through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active molecules. This guide focuses on the specific synthesis of this compound, a valuable building block in drug discovery.

Reaction Mechanism and Workflow

The synthesis of this compound via the Pfitzinger reaction involves a two-step process. The initial and core step is the base-catalyzed condensation of 5-chloroisatin with acetophenone to form the desired quinoline-4-carboxylic acid.[1]

The reaction mechanism proceeds as follows:

-

Ring Opening: The reaction is initiated by the base-induced hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.[1][2]

-

Condensation and Tautomerization: The ketone, acetophenone, then reacts with the aniline moiety of the ring-opened intermediate to form an imine, which subsequently tautomerizes to a more stable enamine.[1]

-

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final product, this compound.[2]

A general experimental workflow for this synthesis is outlined below.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

5-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

-

Diethyl Ether

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.5 equivalents) in a 20% aqueous ethanol solution.

-

Addition of Reactants: To the basic solution, add 5-chloroisatin (1 equivalent) and acetophenone (1.1-1.2 equivalents).[1]

-

Reaction: Heat the reaction mixture to a gentle reflux at 80-90 °C and maintain for 18-36 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl or glacial acetic acid until a precipitate forms.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product in a vacuum oven to yield this compound.

-

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product. Note that the yield and some spectroscopic data are for the closely related isomer, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, and are provided for illustrative purposes due to the limited availability of specific data for the 6-chloro isomer.[3]

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloroisatin | C₈H₄ClNO₂ | 181.58 |

| Acetophenone | C₈H₈O | 120.15 |

| This compound | C₁₆H₁₀ClNO₂ | 283.71[4][5] |

Table 2: Illustrative Reaction Data for a Related Isomer

| Product | Yield (%) | Melting Point (°C) | Reference |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 29 | Not Reported | [3] |

Characterization Data (Illustrative for a Related Isomer)

The following characterization data is for the isomer 2-(4-Chlorophenyl)quinoline-4-carboxylic acid and serves as a reference for the expected spectral features of this compound.[3]

Table 3: Spectroscopic Data for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H). |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₆H₁₀ClNO₂: 284.04336; found: 284.04630. |

Expected IR Spectral Features:

Based on the functional groups present in this compound, the following characteristic peaks are expected in the Infrared (IR) spectrum:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (Aromatic/Quinoline): Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Expected Mass Spectrometry Fragmentation:

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 283 (for ³⁵Cl) and 285 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation patterns for quinoline-4-carboxylic acids involve the loss of COOH (m/z 45) and CO₂ (m/z 44).

Conclusion

The Pfitzinger reaction provides an effective and straightforward route for the synthesis of this compound. This technical guide offers a detailed protocol and foundational data to assist researchers in the preparation and characterization of this important synthetic intermediate. The provided information, including the reaction mechanism and experimental workflow, should serve as a valuable resource for professionals in the fields of organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

The Gould-Jacobs Synthesis of Quinolines: A Technical Guide for Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to these valuable pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the Gould-Jacobs synthesis, including its mechanism, applications, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.

Reaction Mechanism and Core Principles

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[2][3] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the ester, and finally decarboxylation to yield the 4-hydroxyquinoline product.[1][3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3]

The reaction proceeds through the following key steps:

-

Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][3]

-

Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1][2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through microwave irradiation.[1]

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1]

-

Saponification and Decarboxylation: The ester group is typically hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[3] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][3]

Applications in Drug Development

The Gould-Jacobs reaction is a vital tool for synthesizing the quinoline core structure found in numerous pharmaceuticals. Its applications include:

-

Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold, and this reaction provides a direct route to their synthesis. Notable examples include nalidixic acid, rosoxacin, and oxolinic acid.[1][3]

-

Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial agents like chloroquine, utilizes this reaction.[1][3]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, both fenamate-class NSAIDs, rely on the Gould-Jacobs reaction.[1][3]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and central benzodiazepine receptor (BZR) antagonist agents.[3]

Quantitative Data Presentation

The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction conditions. The following tables summarize quantitative data for the synthesis of key quinoline intermediates.

Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[4] The following data, sourced from a Biotage application note, illustrates the effect of temperature and time on the reaction of aniline and DEEM.[1]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

| 1 | 250 | 10 | 11 | 1 |

| 2 | 300 | 10 | 20 | 37 |

| 3 | 250 | 20 | 12 | 1 |

| 4 | 300 | 20 | 24 | 28 |

| 5 | 300 | 5 | 18 | 47 |

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the product yield remains low even after 20 minutes.[1] Increasing the temperature to 300 °C significantly boosts the yield.[1] However, prolonged reaction times at high temperatures can lead to product degradation.[1] Entry 5 demonstrates that a shorter reaction time at a high temperature can provide the highest isolated yield, highlighting the need for careful optimization of both temperature and time.[1]

Synthesis of Substituted 3-Acetyl-4-hydroxyquinolines

The following table presents data on the synthesis of various substituted 3-acetyl-4-hydroxyquinolines, comparing classical and microwave-assisted methods.

| Substituent | Method | Reaction Time | Yield (%) | Melting Point (°C) |

| 7-Chloro | Classical | 4 h | 65 | 290-292 |

| Microwave | 8 min | 85 | 291-292 | |

| 7-Methyl | Classical | 5 h | 62 | 278-280 |

| Microwave | 10 min | 82 | 279-280 | |

| 8-Methyl | Classical | 5 h | 60 | 260-262 |

| Microwave | 10 min | 80 | 261-262 | |

| 6-Bromo | Classical | 4.5 h | 68 | >300 |

| Microwave | 9 min | 88 | >300 | |

| 7-Methoxy | Classical | 6 h | 55 | 248-250 |

| Microwave | 12 min | 78 | 249-250 | |

| 6-Nitro | Classical | 4 h | 60 | >300 |

| Microwave | 8 min | 80 | >300 |

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis of 4,7-Dichloroquinoline

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step A: Diethyl (m-chloroanilino)methylenemalonate

-

Reaction Setup: In a 500-mL round-bottomed flask fitted with a steam bath, combine m-chloroaniline (63.8 g, 0.5 mole) and diethyl ethoxymethylenemalonate (108 g, 0.5 mole).

-

Heating: Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape. The warm product is used directly in the next step.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

Cyclization: In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling. Pour the product from Step A through the condenser. Continue heating for 1 hour, during which the cyclized product crystallizes.

-

Isolation: Cool the mixture, filter, and wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

-

Saponification: Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously until all the solid ester dissolves (approximately 1 hour).

-

Acidification: Cool the saponification mixture and separate the aqueous solution from any oil. Acidify the solution to Congo red paper with concentrated hydrochloric acid.

-

Collection: Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is 190–220 g (85–98%).

Step C: 7-Chloro-4-quinolinol and 4,7-dichloroquinoline

-

Decarboxylation: Suspend the air-dried acid from Step B in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser. Boil the mixture for 1 hour under a stream of nitrogen.

-

Chlorination: Cool the clear, light-brown solution to room temperature and add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride. Raise the temperature to 135–140°C and stir for 1 hour.

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel. Rinse the flask with ether and add the rinsing to the funnel. Wash the solution with three 500-mL portions of 10% hydrochloric acid.

-

Neutralization and Isolation: Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline. The yield is 110–120 g (55–60%) with a melting point of 84–85°C.[5][6]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This protocol provides a rapid and efficient cyclization using microwave irradiation.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (2.5 mL)

-

Microwave reactor

-

Acetonitrile (ice-cold)

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[7] The excess DEEM serves as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes) as detailed in Table 1.[7]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product should have a purity of >95%.[8]

Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.

Procedure:

-

Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.

-

Stir the reaction under refluxing conditions for 2 hours.

-

After cooling, filter the mixture and acidify the filtrate to pH 4 with 2N HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid (10.5 g, 92% yield).[9]

-

Characterization (¹H NMR, DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[9]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development.[2] The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in synthetic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. ablelab.eu [ablelab.eu]

- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid. This compound is a member of the quinoline class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1] The information presented herein is essential for predicting the compound's behavior in biological systems, guiding formulation strategies, and informing further research and development.

Core Physicochemical Data

| Property | Value | Data Source |

| Molecular Formula | C₁₆H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 283.71 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6633-62-1 | PubChem[2][3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be poorly soluble in water.[4] | Inferred from related compounds[4] |

| logP (Octanol-Water Partition Coefficient) | 4 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the Pfitzinger reaction.[5] This method involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[5] The resulting intermediate is the target compound, which can be further processed, for instance, by thermal decarboxylation to yield 6-Chloro-2-phenylquinolin-4-ol.[5]

Below are detailed, standard methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

-

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[6]

-

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

-

Methodology:

-

An excess amount of this compound is added to a known volume of a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and biological interactions.

-

Methodology:

-

A solution of the compound at a known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is limited).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), as the compound is acidic.

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[6]

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

-

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or buffer).

-

The mixture is shaken vigorously until the compound has partitioned between the two phases and equilibrium is established.

-

The layers are separated by centrifugation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Biological Activity and Signaling Pathways

Derivatives of the quinoline scaffold are recognized for their potential as anticancer agents.[1] While the specific biological targets of this compound are not extensively documented, structurally related compounds have been shown to act as inhibitors of critical signaling pathways that are often dysregulated in cancer.[7]

One such pathway is the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[1] Quinoline derivatives have been developed as inhibitors of PI3K, which blocks downstream signaling and can lead to the inhibition of tumor growth.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1] Its core structure features a quinoline ring system, which is a common scaffold in a wide range of biologically active molecules, including anticancer, antimalarial, and antibacterial agents.[2]

Structure:

The chemical structure of this compound is characterized by a phenyl group at the 2-position and a chlorine atom at the 6-position of the quinoline-4-carboxylic acid backbone.

SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O[3]

InChI: InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6633-62-1 | [3][4] |

| Molecular Formula | C16H10ClNO2 | [3][4] |

| Molecular Weight | 283.72 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| MDL Number | MFCD00487571 | [4] |

Synthesis via Pfitzinger Reaction

The primary synthetic route to this compound is the Pfitzinger reaction. This established method involves the base-catalyzed condensation of 5-chloroisatin with an α-methyl ketone, in this case, acetophenone.[5] The reaction proceeds through the ring-opening of the isatin derivative, followed by condensation and cyclization to form the quinoline ring.[5]

This protocol details the synthesis of this compound.[5]

Materials:

-

5-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Concentrated Hydrochloric acid (HCl) or Glacial Acetic acid (AcOH)

Procedure:

-

Preparation of Basic Solution: Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.[5]

-

Addition of Reactants: Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[5]

-

Reaction Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[5]

-

Dissolve the resulting residue in a minimum amount of water.[5]

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[5]

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).[5]

-

-

Product Collection and Purification:

References

An In-depth Technical Guide on the Discovery and Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and foundational synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a significant scaffold in medicinal chemistry. This document details the seminal Doebner reaction, presents a modern experimental protocol, summarizes key quantitative data, and illustrates the relevant reaction workflow and a primary biological signaling pathway associated with this class of compounds.

Discovery and Foundational Synthesis

The synthesis of 2-substituted quinoline-4-carboxylic acids was first reported by the German chemist Oskar Doebner in 1887.[1][2] His pioneering work established a three-component reaction, now known as the Doebner reaction , which condenses an aromatic amine, an aldehyde, and pyruvic acid to form the quinoline core.[3]

This compound is a classic exemplar of this reaction. Its synthesis is achieved through the condensation of 4-chloroaniline, benzaldehyde, and pyruvic acid.[3][4] While the traditional Doebner reaction was known to sometimes produce low yields, especially with anilines bearing electron-withdrawing groups like 4-chloroaniline, modern modifications have significantly improved its efficiency and scope.[5]

The reaction is believed to proceed via the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation to yield the final quinoline product.[5]

Physicochemical and Computed Properties

The key properties of this compound are summarized below. This data is essential for its characterization, handling, and application in further research and development.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 6633-62-1 | [6] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [6] |

| Molecular Weight | 283.71 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | [6] |

| InChIKey | GSNVKXDNFUTEFY-UHFFFAOYSA-N | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Experimental Protocol: The Doebner Reaction

The following is a representative, modern protocol for the synthesis of quinoline-4-carboxylic acids via a Doebner hydrogen-transfer reaction, which is particularly effective for substituted anilines.[7]

Reagents:

-

4-Chloroaniline

-

Benzaldehyde

-

Pyruvic Acid

-

Boric trifluoride etherate (BF₃·Et₂O) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloroaniline (1.2 equivalents) and benzaldehyde (1.2 equivalents) in acetonitrile, add BF₃·Et₂O (0.5 equivalents).

-

Stir the resulting mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.[8]

-

Prepare a solution of pyruvic acid (1.0 equivalent) in acetonitrile.

-

Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.[7]

-

Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the Doebner reaction.

Biological Activity and Signaling Pathway

Quinoline-based compounds are recognized for a wide spectrum of biological activities, including anticancer properties.[9] Specifically, quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes cell proliferation, survival, and metastasis.[8][10]

The mechanism of inhibition involves the small molecule binding to the SH2 domain of the STAT3 monomer.[8] This binding event physically obstructs the formation of STAT3 homodimers, which is a critical step for its activation.[11] Without dimerization, STAT3 cannot translocate to the nucleus to initiate the transcription of its target oncogenes, such as c-myc and survivin.[12]

The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by a quinoline-4-carboxylic acid derivative.

References

- 1. Doebner Reaction [drugfuture.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic and physicochemical properties of 6-Chloro-2-phenylquinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are integral to the development of novel therapeutic agents due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] This guide details the expected spectroscopic data (NMR, IR, Mass Spectrometry), outlines relevant experimental protocols, and visualizes key synthetic and biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 6633-62-1 | [2][3] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 283.71 g/mol | [2] |

| Exact Mass | 283.0400063 Da | [2] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

While specific, experimentally-derived spectra for this exact compound are not widely published, the following tables summarize the expected spectroscopic data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The expected proton NMR chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. Protons on the quinoline and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carboxyl carbon. The carbonyl carbon of the carboxylic acid is characteristically deshielded.[4]

Table 1: Predicted NMR Data (in DMSO-d₆)

| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~14.0 | Broad Singlet | -COOH |

| ~8.7 | Doublet | Quinoline H | |

| ~8.5 | Singlet | Quinoline H | |

| ~8.3 | Doublet | Phenyl H | |

| ~8.2 | Doublet | Quinoline H | |

| ~7.9 | Triplet | Quinoline H | |

| ~7.7 | Triplet | Phenyl H | |

| ~7.6 | Multiplet | Phenyl H | |

| ¹³C NMR | ~167 | Singlet | C=O (Carboxylic Acid) |

| 120 - 150 | Multiple Signals | Aromatic Carbons |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band and a sharp, intense C=O stretching band.[5][6]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (C=O) |

| 1680 - 1640 | Medium | C=C Stretch | Aromatic |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~850 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For quinoline-4-carboxylic acids, a primary fragmentation pathway is the loss of the carboxyl group.[7]

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Notes |

| 283/285 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 238/240 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). A major fragment.[7] |

| 210/212 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Experimental Protocols

Synthesis via Pfitzinger Reaction

This compound can be synthesized via the Pfitzinger reaction, which involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[8]

Materials:

-

5-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

-

Prepare a 20% aqueous ethanol solution.

-

In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.[8]

-

Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[8]

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Acidify the solution with HCl or AcOH to a pH of 5-6 to precipitate the crude product.[9]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water and then a non-polar solvent like hexane.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

-

Prepare a sample by dissolving approximately 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Prepare a solid sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

-

Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, commonly using an ionization technique suitable for organic molecules such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Synthetic Workflow

The Pfitzinger reaction provides a robust method for synthesizing the quinoline-4-carboxylic acid core structure. The workflow begins with the condensation of 5-chloroisatin and acetophenone under basic conditions.

Caption: Synthetic workflow for this compound.

Biological Signaling Pathway

Derivatives of the 6-Chloro-2-phenylquinoline scaffold have shown potential as anticancer agents by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. echemi.com [echemi.com]

- 7. chempap.org [chempap.org]

- 8. benchchem.com [benchchem.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. benchchem.com [benchchem.com]

Solubility Profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-Chloro-2-phenylquinoline-4-carboxylic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a general solubility testing workflow, leveraging data from structurally similar compounds to predict its behavior. The provided experimental protocols and data tables serve as a robust framework for researchers to establish the precise solubility parameters of this compound in their own laboratory settings.

Predicted Solubility Characteristics

This compound (C₁₆H₁₀ClNO₂) is a quinoline derivative with a molecular weight of 283.71 g/mol .[1][2] The presence of the quinoline and phenyl rings suggests a lipophilic nature, which would indicate low solubility in aqueous solutions. A structurally related compound, 6-Chloro-2-phenylquinolin-4-ol, is noted to be lipophilic with a high XLogP3 value, requiring organic solvents like Dimethyl Sulfoxide (DMSO) for dissolution.[3] Conversely, the carboxylic acid functional group introduces a polar moiety that can deprotonate in basic solutions, potentially increasing solubility in aqueous bases.

Based on these structural features and data from analogous compounds, the following solubility profile is anticipated:

-

Aqueous Solubility: Expected to be low in neutral aqueous solutions (e.g., water, phosphate-buffered saline).

-

Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF). Solubility in alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., chloroform) is also likely.

-

pH-Dependent Solubility: The carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In basic aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[4][5][6]

Illustrative Quantitative Solubility Data

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| 0.1 M Sodium Hydroxide | Aqueous Basic | > 10 |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Ethanol | Polar Protic | 1 - 10 |

| Methanol | Polar Protic | 1 - 10 |

| Chloroform | Non-polar | 0.1 - 1 |

| Diethyl Ether | Non-polar | 0.1 - 1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is a composite of standard laboratory procedures for solubility assessment.[4][5][6][7]

Objective: To quantitatively determine the solubility of this compound in a range of laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, 0.1 M NaOH, 0.1 M HCl, DMSO, DMF, Ethanol, Methanol, Chloroform)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the peak area.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.

References

- 1. This compound | C16H10ClNO2 | CID 238006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6633-62-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This privileged scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives demonstrating potent antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system allow for the fine-tuning of their biological profiles, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of the core mechanisms of action of quinoline-4-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action and Signaling Pathways

The diverse biological effects of quinoline-4-carboxylic acid derivatives are a result of their interaction with a variety of cellular targets. These interactions can trigger or inhibit specific signaling pathways, leading to the observed therapeutic effects. The primary mechanisms of action identified to date include enzyme inhibition, receptor antagonism, and the induction of cellular stress responses.

Enzyme Inhibition

A significant number of quinoline-4-carboxylic acid derivatives exert their biological effects by inhibiting the activity of key enzymes involved in critical cellular processes.

In the realm of oncology, derivatives of quinoline-4-carboxylic acid have emerged as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), enzymes that play a crucial role in epigenetic regulation. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these derivatives promote histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can lead to the induction of cell cycle arrest and apoptosis in cancer cells.

Specifically, certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown significant and selective inhibitory activity against HDAC3. Similarly, other derivatives have been identified as potent and selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases. The inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.

Signaling Pathway of HDAC Inhibition by Quinoline-4-Carboxylic Acid Derivatives

Caption: Inhibition of HDAC by quinoline-4-carboxylic acid derivatives.

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an S-phase cell cycle arrest and halting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides. A structure-guided approach has led to the development of potent quinoline-based analogues with IC50 values in the nanomolar range.

Signaling Pathway of DHODH Inhibition

Caption: Mechanism of DHODH inhibition by quinoline derivatives.

Beyond HDAC/SIRT and DHODH, various quinoline-4-carboxylic acid derivatives have demonstrated inhibitory effects against other enzymes, including phosphodiesterase, β-glucuronidase, and urease, although the observed inhibition percentages were moderate in some studies.

Receptor Antagonism

Certain quinoline-4-carboxylic acid amides and esters have been synthesized and evaluated for their affinity to serotonin (5-HT) receptors. Notably, some derivatives have shown high affinity and selectivity for the 5-HT3 receptor, acting as antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. Antagonism of this receptor is a clinically validated mechanism for antiemetic drugs. The binding affinity of these derivatives is influenced by the distance between the quinoline nitrogen and an azabicyclic nitrogen moiety in the side chain.

Logical Relationship of 5-HT3 Receptor Antagonism

Caption: Quinoline derivatives as 5-HT3 receptor antagonists.

Antibacterial Mechanisms

Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. While the precise, broad-spectrum antibacterial mechanism is still under investigation for many derivatives, it is speculated that their action may involve the chelation of divalent metals, which are essential for various bacterial enzymatic processes. The co-planar arrangement of the carboxylic acid group and the nitrogen atom in the quinoline ring is thought to be crucial for this activity. Some derivatives have also been shown to increase the permeability of the plasma membrane in microorganisms.

Anti-inflammatory and Antioxidant Activity

Several quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties, with some showing efficacy comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. The anti-inflammatory mechanism is an area of active research.

In terms of antioxidant activity, studies have shown that certain derivatives possess radical scavenging properties, as demonstrated by the 2,2-diphenyl-1-picrylhydrazyl (DPPC) assay. The presence of an aromatic ring at the 2-position of the quinoline scaffold appears to enhance this antioxidant activity.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various quinoline-4-carboxylic acid derivatives across different biological assays.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) |

| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 |

| Compound 41 | DHODH Inhibition | - | 0.00971 |

| Compound 43 | DHODH Inhibition | - | 0.0262 |

| D28 | HDAC3 selectivity | K562 | 24.45 |

| Compound 7c | Not specified | MCF-7 (Breast) | 1.73 µg/mL |

| Compounds 7, 8, 11, 12, 17, 18 | Not specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL |

Table 2: Other Biological Activities

| Compound ID | Activity | Assay/Target | IC50 / Kᵢ / % Inhibition |

| Compound 3 | Leishmanicidal | Leishmania | 76.26 ± 0.71 µg/mL |

| Compound 7 | Leishmanicidal | Leishmania | 62.86 ± 0.35 µg/mL |

| Compound 13 | Phosphodiesterase Inhibition | Phosphodiesterase | 47.2% |

| Compound 9 | β-glucuronidase Inhibition | β-glucuronidase | 47.4% |

| Derivative 5 | 5-HT3 Receptor Antagonism | 5-HT3 Receptor | Kᵢ = 9.9 nM |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | Antioxidant | DPPH radical scavenging | 40.43% inhibition at 5 mg/L |

| 2-methylquinoline-4-carboxylic acid | Antioxidant | DPPH radical scavenging | 30.25% inhibition at 5 mg/L |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of quinoline-4-carboxylic acid derivatives.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction

This reaction synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.

-

Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoline-4-carboxylic acid derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Doebner Reaction

Caption: General workflow for the synthesis of quinoline-4-carboxylic acids.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in

A Technical Guide to the Structural Analogs and Derivatives of 6-Chloro-2-phenylquinoline-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 6-chloro-2-phenylquinoline-4-carboxylic acid, a core scaffold with significant potential in medicinal chemistry. This document details synthetic methodologies, presents quantitative biological activity data, explores mechanisms of action through key signaling pathways, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including anticancer, and antimicrobial properties.[1] The this compound scaffold, in particular, has served as a versatile template for the development of potent inhibitors of various biological targets. The strategic placement of the chloro group at the 6-position and the phenyl group at the 2-position significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with target proteins. This guide will delve into the structure-activity relationships (SAR), synthetic pathways, and biological evaluation of analogs and derivatives of this core structure.

Synthetic Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through classical condensation reactions that form the quinoline core. The Pfitzinger and Gould-Jacobs reactions are two of the most established and versatile methods employed for this purpose.

Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

References

Methodological & Application

Application Notes: 6-Chloro-2-phenylquinoline-4-carboxylic acid as a Key Intermediate in the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-phenylquinoline-4-carboxylic acid is a vital heterocyclic intermediate, serving as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules with significant therapeutic potential. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document provides detailed protocols and application notes for the use of this compound as a key intermediate in the synthesis of potent and selective Histone Deacetylase (HDAC) inhibitors for anticancer drug discovery.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[5][6] HDAC inhibitors have emerged as a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7] The 2-phenylquinoline-4-carboxylic acid core has been successfully incorporated as a "cap" region in the design of novel HDAC inhibitors, providing strong hydrophobic interactions with the active site of the enzyme.[3][8]

This guide focuses on the synthesis of a specific HDAC3-selective inhibitor, herein designated as Compound D28 , which has shown potent in vitro anticancer activity.[8]

Synthesis of HDAC Inhibitor D28: An Overview

The synthetic pathway to Compound D28 is a multi-step process that begins with the formation of the quinoline core, followed by the introduction of a linker moiety and the final installation of the zinc-binding group (a hydroxamic acid).

Caption: General workflow for the synthesis of HDAC Inhibitor D28.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate 1) via Pfitzinger Reaction

This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of substituted 2-phenylquinoline-4-carboxylic acids.[9] The reaction involves the base-catalyzed condensation of 5-chloroisatin with acetophenone.[9]

Materials:

-

5-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

-

In a round-bottom flask, prepare a 20% aqueous ethanol solution. Dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.

-

To the basic solution, add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol).[9]

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of water.

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[9]

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[9]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove inorganic salts.[9]

-

Dry the product, this compound, in a vacuum oven.

Protocol 2: Synthesis of Methyl 4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (Intermediate 2)

This protocol describes the amide coupling of Intermediate 1 with the piperazine linker.

Materials:

-

This compound (Intermediate 1)

-

Methyl 4-(piperazin-1-yl)benzoate

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add TBTU (1.2 eq) and Et₃N (2.5 eq) to the solution and stir for 20 minutes at room temperature.

-

Add Methyl 4-(piperazin-1-yl)benzoate (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 2.

Protocol 3: Synthesis of N-hydroxy-4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzamide (HDAC Inhibitor D28)

This protocol outlines the final step, the conversion of the methyl ester to the hydroxamic acid.[7][8]

Materials:

-

Methyl 4-(4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (Intermediate 2)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

Prepare a fresh solution of hydroxylamine in methanol. In a flask, dissolve NH₂OH·HCl (4.0 eq) in methanol, then add a solution of KOH (4.0 eq) in methanol. Stir for 30 minutes and filter off the precipitated KCl.

-

Dissolve Intermediate 2 (1.0 eq) in methanol.

-

Add the freshly prepared methanolic hydroxylamine solution to the solution of Intermediate 2.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.[10]

-

Upon completion, remove the solvent under reduced pressure.

-

Add 3 M HCl to the residue to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final HDAC Inhibitor D28 .

Quantitative Data

The following tables summarize the biological activity of the target compound D28 and its analogues.

Table 1: In Vitro HDAC Enzyme Inhibitory Activity [4][8]

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| D28 | >100 | >100 | 24.45 | >100 |

| SAHA (Vorinostat) | 0.08 | 0.12 | 0.06 | 0.21 |

Data indicates that Compound D28 is a selective inhibitor of HDAC3.

Table 2: In Vitro Antiproliferative Activity against Various Cancer Cell Lines [8]